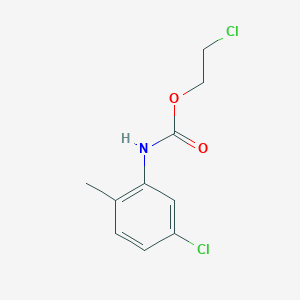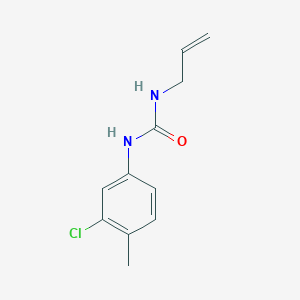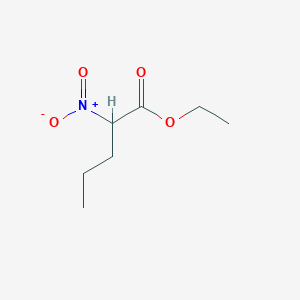![molecular formula C11H20Cl2N2O6S2 B11958459 3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide CAS No. 42514-09-0](/img/structure/B11958459.png)
3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two 2-chloroethylsulfonyl groups and a propanamide backbone, making it a versatile molecule for chemical reactions and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-(2-chloroethylsulfonyl)propanoic acid with a suitable amine to form the corresponding amide. This intermediate is then further reacted with another equivalent of 3-(2-chloroethylsulfonyl)propanoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acids and amines.
科学的研究の応用
3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide involves its interaction with specific molecular targets. The chloroethylsulfonyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. This compound may also interfere with cellular pathways by modifying key enzymes or signaling molecules.
類似化合物との比較
Similar Compounds
- 3-(2-chloroethylsulfonyl)propanoic acid
- N-(2-chloroethylsulfonyl)propanamide
- 3-(2-chloroethylsulfonyl)-N-methylpropanamide
Uniqueness
3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide is unique due to its dual chloroethylsulfonyl groups and propanamide backbone, which provide distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
42514-09-0 |
|---|---|
分子式 |
C11H20Cl2N2O6S2 |
分子量 |
411.3 g/mol |
IUPAC名 |
3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide |
InChI |
InChI=1S/C11H20Cl2N2O6S2/c12-3-7-22(18,19)5-1-10(16)14-9-15-11(17)2-6-23(20,21)8-4-13/h1-9H2,(H,14,16)(H,15,17) |
InChIキー |
DTPNPUYTOQFCIE-UHFFFAOYSA-N |
正規SMILES |
C(CS(=O)(=O)CCCl)C(=O)NCNC(=O)CCS(=O)(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


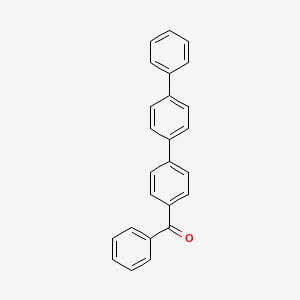
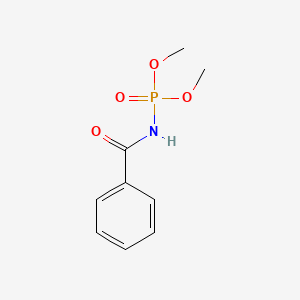


![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)




